molecular formula C5H9N5O B13947888 Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl))- CAS No. 56872-71-0

Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl))-

Katalognummer: B13947888
CAS-Nummer: 56872-71-0
Molekulargewicht: 155.16 g/mol
InChI-Schlüssel: MYJPPMSENUWRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)): is a chemical compound that belongs to the class of urea derivatives It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) typically involves the reaction of 1,1-dimethylurea with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions: Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted urea compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound may be used in studies related to enzyme inhibition and protein interactions. Its triazole ring structure allows it to interact with biological molecules, making it a valuable tool for biochemical research .

Medicine: It may be used in the development of new drugs with therapeutic properties, such as antifungal, antibacterial, or anticancer agents .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Wirkmechanismus

The mechanism of action of urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) involves its interaction with specific molecular targets and pathways. The triazole ring in its structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

    1,3-Dimethylurea: This compound is similar in structure but lacks the triazole ring.

    1,1-Dimethyl-3-(4-fluorophenyl)urea: This compound features a fluorophenyl group instead of a triazole ring.

Uniqueness: Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This makes it distinct from other urea derivatives and valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

56872-71-0

Molekularformel

C5H9N5O

Molekulargewicht

155.16 g/mol

IUPAC-Name

1,1-dimethyl-3-(1H-1,2,4-triazol-5-yl)urea

InChI

InChI=1S/C5H9N5O/c1-10(2)5(11)8-4-6-3-7-9-4/h3H,1-2H3,(H2,6,7,8,9,11)

InChI-Schlüssel

MYJPPMSENUWRIE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)NC1=NC=NN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.